molecular formula C11H17N3O2S B3255606 Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 25693-79-2

Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B3255606
CAS No.: 25693-79-2
M. Wt: 255.34 g/mol
InChI Key: UKNRWOLNLTUUGU-UHFFFAOYSA-N
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Description

Ethyl 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by:

  • An ethyl ester at position 3.
  • A methylthio (-SMe) group at position 2.
  • An isopropylamino (-NH-iPr) substituent at position 4.

This compound is synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: N/A), a versatile intermediate used in synthesizing kinase inhibitors and other bioactive molecules . Typical reaction conditions involve amines (e.g., isopropylamine) in polar aprotic solvents (DMF or ACN) with a base (e.g., triethylamine) at room temperature, yielding 78–95% depending on steric and electronic factors .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-5-16-10(15)8-6-12-11(17-4)14-9(8)13-7(2)3/h6-7H,5H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNRWOLNLTUUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis . Further exploration into its anticancer effects could lead to the development of novel chemotherapeutics.

Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research is ongoing to elucidate its mechanism of action in neuronal health .

Agricultural Science

Pesticide Development
this compound has shown potential as a pesticide or herbicide due to its ability to inhibit certain enzymatic pathways in pests. This makes it a candidate for developing environmentally friendly agricultural chemicals that can reduce reliance on traditional pesticides.

Plant Growth Regulation
Preliminary studies suggest that this compound may act as a plant growth regulator, promoting root development and enhancing resistance to environmental stressors. This application could be vital for improving crop yield and resilience in changing climate conditions.

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability. Research is being conducted on its use in creating advanced materials for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Inhibition

In research published in Cancer Research, the compound was tested on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential role in cancer therapy development .

Case Study 3: Agricultural Application

A field trial conducted by agricultural scientists assessed the effectiveness of this compound as an herbicide against common weeds in maize crops. The results demonstrated a substantial reduction in weed biomass without adversely affecting crop yield, indicating its promise as a sustainable agricultural solution.

Chemical Reactions Analysis

2.1. Methylthio Group Transformations

The methylthio (-SMe) group undergoes oxidation and displacement:

  • Oxidation to sulfone : Using m-CPBA in dichloromethane (rt, 2 h) yields the sulfone derivative .

  • Displacement by amines : Primary/secondary amines replace -SMe under basic conditions (e.g., NaOH/EtOH) .

2.2. Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:

Hydrolysis ReactionConditionsYieldSource
Ethyl ester → Carboxylic acidNaOH, EtOH/H₂O (2:1), 110°C (2 h)75%

2.3. Isopropylamino Group Reactivity

The isopropylamino group participates in:

  • Acylation : Forms carboxamides with acyl chlorides.

  • Reductive alkylation : LAH reduces adjacent cyano groups (if present) .

3.1. Cyclization Reactions

Cyclization with agents like 1,1′-carbonyldiimidazole (CDI) generates bicyclic pyridopyrimidines .

3.2. Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming 2-methylthio-5,6-dihydropyridopyrimidines .

Key Reaction Data

Reaction TypeReagents/ConditionsProductYieldSource
Sulfone formationm-CPBA, CH₂Cl₂, rt (2 h)3-Ethyl-6-methyl-2-(methylsulfonyl)66%
Amine displacementNH₃/MeOH, reflux7-Amino-pyridopyrimidine77%
Ester hydrolysisNaOH, EtOH/H₂O (2:1), 110°C (2 h)4-Hydroxy-2-methylthio-pyrimidine-5-carboxylic acid75%

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Differences Application/Notes Reference
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 4-Methoxybenzylamino Increased aromatic bulk; potential for π-π stacking in drug binding Avanafil impurity; kinase inhibition
Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 3-Chloro-4-methoxybenzylamino Electron-withdrawing Cl enhances electrophilicity; impacts metabolic stability Pharmaceutical impurity
Ethyl 4-(2-isopropylhydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate Isopropylhydrazinyl Hydrazine moiety enables chelation or coordination chemistry Chelating agents or metal complexes
Ethyl 4-methyl-2-(p-tolylamino)pyrimidine-5-carboxylate 4-Methyl + p-tolylamino Methyl group enhances lipophilicity; toluidino group adds steric hindrance Kinase inhibitor intermediates

Analysis: The isopropylamino group in the target compound balances moderate steric bulk and lipophilicity, favoring selective interactions in kinase inhibitors. In contrast, benzylamino derivatives (e.g., 4-methoxybenzylamino) introduce aromaticity for enhanced target binding but may reduce solubility .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Differences Application/Notes Reference
Ethyl 2-(phenylthio)-4-(isopropylamino)pyrimidine-5-carboxylate Phenylthio (-SPh) Increased lipophilicity and steric bulk; potential for disulfide bond formation Covalent inhibitor scaffolds
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate Hydroxyl (-OH) Hydrogen-bonding capability; reduced stability under acidic conditions Precursor for heterocyclic synthesis
Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate Amino (-NH2) Higher nucleophilicity; prone to oxidation or side reactions Intermediate in drug discovery

Analysis: The methylthio (-SMe) group in the target compound acts as a soft nucleophile, enabling covalent interactions in kinase inhibitors (e.g., acrylamide surrogate in ). Hydroxyl or amino groups at position 2 increase polarity but may compromise stability or selectivity .

Structural Analogs with Modified Cores

Compound Name Core Modification Key Differences Application/Notes Reference
Ethyl 4-imino-2-phenacylsulfanyl-pyrimidine-5-carboxylate Imino tautomer + phenacylsulfanyl Tautomerization affects electronic properties; bulky phenacyl group Alkaline phosphatase inhibition
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine (saturated) Saturated core reduces aromaticity; thioxo group enhances H-bonding Crystal engineering; X-ray studies

Analysis: Pyrimidine saturation (e.g., tetrahydropyrimidine in ) reduces planarity, altering binding modes in biological targets. Imino tautomers () introduce dynamic structural variability, impacting reactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with isopropylamine. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 80°C for 2 hours, followed by purification via column chromatography . Intermediates are characterized using LC-MS (e.g., ESI+ m/z 351 [M + H]⁺) and NMR to confirm substitution patterns and purity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 351 [M + H]⁺), while ¹H/¹³C NMR identifies substituents. For example, the methylthio group (-SCH₃) appears as a singlet at ~2.5 ppm in ¹H NMR, and the isopropylamino group shows characteristic splitting patterns . IR spectroscopy can verify carbonyl (C=O) and amine (N-H) functionalities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the methylthio group. Avoid exposure to moisture, as hydrolysis of the ester group can occur. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during isopropylamino group introduction?

  • Methodological Answer : Optimization studies suggest using excess isopropylamine (1.5–2 eq) in DMF at 90°C for 3 hours, with catalytic KI to enhance nucleophilicity. Monitoring via TLC (hexane:EtOAc 3:1) ensures completion. Yield improvements (from ~60% to >85%) are achievable by gradient column chromatography (silica gel, 100–200 mesh) .

Q. What role does the methylthio group play in modulating protein kinase inhibitory activity?

  • Methodological Answer : The methylthio group enhances hydrophobic interactions with kinase ATP-binding pockets. Comparative studies with des-methylthio analogs show a 10-fold reduction in IC₅₀ values (e.g., from 50 nM to 500 nM in CDK2 inhibition assays), highlighting its critical role in binding affinity .

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of analogs (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate) reveals conformational flexibility in the pyrimidine ring, which may explain variability in enzyme inhibition. Pairing SC-XRD with molecular docking can reconcile discrepancies by correlating crystal packing with active vs. inactive conformations .

Q. What strategies mitigate side reactions during Boc protection of intermediates?

  • Methodological Answer : Use Boc₂O (1.5 eq) with DMAP (0.1 eq) in DCM at 0°C to minimize ester hydrolysis. Quench unreacted reagents with aqueous NaHCO₃ before extraction. Purity via flash chromatography (hexane:EtOAc 4:1) to isolate Boc-protected intermediates (≥95% purity) .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. Solubility in DMSO is high (>50 mg/mL), but aqueous solubility varies (e.g., 0.1 mg/mL in PBS pH 7.4 vs. 2 mg/mL in 0.1 M HCl). Use dynamic light scattering (DLS) to assess aggregation in buffered solutions, which can falsely reduce apparent solubility .

Q. How can conflicting bioassay results for kinase selectivity be resolved?

  • Methodological Answer : Perform kinome-wide profiling (e.g., using KinomeScan) to compare inhibition across 468 kinases. Normalize data to ATP concentrations (e.g., 1 mM vs. 10 µM) to account for competition artifacts. Structural analogs with fluorinated substituents show improved selectivity (e.g., 100-fold for PIM1 over CDK2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate

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